![molecular formula C17H20BrN3O6S B298081 N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide](/img/structure/B298081.png)
N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple kinases. It was first synthesized by the German pharmaceutical company Bayer AG in 1999. Since then, it has been extensively studied for its potential use in the treatment of various types of cancer.
Mecanismo De Acción
N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 works by inhibiting the activity of several kinases that are involved in the development and progression of cancer. It binds to the ATP-binding site of these kinases, preventing them from phosphorylating downstream targets. This leads to the inhibition of cell proliferation, angiogenesis, and metastasis.
Biochemical and physiological effects:
N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of a wide range of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has also been shown to have immunomodulatory effects, which may help to enhance the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon. However, there are also some limitations to using N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, its efficacy may vary depending on the specific cancer cell line being studied.
Direcciones Futuras
There are several future directions for research on N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective inhibitors of the kinases targeted by N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006. Additionally, there is ongoing research into the mechanisms underlying the immunomodulatory effects of N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006, which may help to develop new immunotherapies for cancer.
Métodos De Síntesis
The synthesis of N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 involves several steps. The first step is the reaction between 4-bromo-5-methyl-2-furancarboxaldehyde and hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-oxoethyl methanesulfonate to form the final product, N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006. The synthesis of N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has been optimized over the years to improve its yield and purity.
Aplicaciones Científicas De Investigación
N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the activity of several kinases, including Raf, VEGFR, and PDGFR. These kinases play a crucial role in the development and progression of cancer. By inhibiting their activity, N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 can prevent the growth and spread of cancer cells.
Propiedades
Nombre del producto |
N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide |
---|---|
Fórmula molecular |
C17H20BrN3O6S |
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H20BrN3O6S/c1-11-14(18)7-13(27-11)9-19-20-17(22)10-21(28(4,23)24)15-6-5-12(25-2)8-16(15)26-3/h5-9H,10H2,1-4H3,(H,20,22)/b19-9+ |
Clave InChI |
QTEMFJLSMOYBSU-DJKKODMXSA-N |
SMILES isomérico |
CC1=C(C=C(O1)/C=N/NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)Br |
SMILES |
CC1=C(C=C(O1)C=NNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)Br |
SMILES canónico |
CC1=C(C=C(O1)C=NNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.